molecular formula C7H4ClNO2 B6277730 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one CAS No. 2763750-05-4

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one

Cat. No.: B6277730
CAS No.: 2763750-05-4
M. Wt: 169.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one is a heterocyclic compound featuring a fused furan-pyridinone core with a chlorine substituent at position 2 (Fig. 1). Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 183.59 g/mol . This compound is structurally derived from 5H,7H-furo[3,4-b]pyridin-5-one (4-azaphthalide, C₇H₅NO₂), where the chlorine substitution enhances electrophilicity and alters reactivity . It serves as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing dyes and bioactive molecules .

Properties

CAS No.

2763750-05-4

Molecular Formula

C7H4ClNO2

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7-one with suitable reagents to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one and Related Compounds

Compound Name Substituents/Modifications Molecular Formula Key Features
This compound Cl at C2 C₇H₄ClNO₂ Chlorine enhances electrophilicity; fused furan-pyridinone core
2,3-Dichloro-5H,7H-furo[3,4-b]pyridin-5-one Cl at C2 and C3 C₇H₃Cl₂NO₂ Increased steric hindrance; potential for dual reactivity
2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde Cl at C2, CHO at C3 C₈H₅ClNO₃ Aldehyde group enables nucleophilic additions; expanded derivatization
2-Chloro-5h,7h-furo[3,4-b]pyridine-5,7-dione Cl at C2, dual ketone groups C₇H₂ClNO₃ Electron-deficient due to dione structure; altered redox properties
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyrrole instead of furan; Cl at C2 C₇H₅ClN₂O Nitrogen-rich core; improved hydrogen bonding potential

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) and Physical Data

Compound Name Adduct m/z Predicted CCS (Ų) Notes
2-Chloro-5h,7h-furo[3,4-b]pyridine-5,7-dione [M+H]⁺ 183.97960 129.7 Higher polarity due to dione
2-Chloro-5h,7h-furo[3,4-b]pyridine-3-carbonitrile [M+H]⁺ 181.01631 134.6 Nitrile group increases rigidity
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 168.58 Solubility: DMSO-compatible

Key Observations :

  • The dione derivative (C₇H₂ClNO₃) exhibits lower CCS values compared to the carbonitrile analogue, reflecting differences in molecular volume and polarity .
  • Chlorine substitution generally reduces solubility in aqueous media but enhances stability in organic solvents .

Reactivity

  • Nucleophilic Substitution: The chlorine at C2 is susceptible to displacement by amines, alkoxides, or thiols, enabling derivatization (e.g., 2-substituted pyridazinones in ).
  • Electrophilic Aromatic Substitution : Electron-rich positions (C3, C6) allow further functionalization, such as formylation or nitrile addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.